molecular formula C9H9N3 B8353319 4-Methyl-5-cyano-7-azaindoline

4-Methyl-5-cyano-7-azaindoline

Cat. No.: B8353319
M. Wt: 159.19 g/mol
InChI Key: WMUSZTVXJMTQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-cyano-7-azaindoline is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure comprising a pyrrole ring fused to a pyridine ring (7-azaindoline core). Key substituents include a methyl group at the 4-position and a cyano group at the 5-position.

The synthesis of derivatives of this compound, such as 1-benzyl-4-methyl-5-cyano-6-hydroxy-7-azaindoline, was first reported by Sycheva et al. (1984) via multi-step reactions involving benzylation and hydroxylation . The structural complexity of this molecule enables diverse reactivity, making it valuable for designing kinase inhibitors and other pharmacologically active agents.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C9H9N3/c1-6-7(4-10)5-12-9-8(6)2-3-11-9/h5H,2-3H2,1H3,(H,11,12)

InChI Key

WMUSZTVXJMTQPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCNC2=NC=C1C#N

Origin of Product

United States

Scientific Research Applications

Kinase Inhibition

The azaindole framework, which includes compounds like 4-methyl-5-cyano-7-azaindoline, is increasingly recognized for its potential as a scaffold in designing kinase inhibitors. Kinases are critical in numerous signaling pathways, and their dysregulation is often linked to cancer and other diseases.

  • MAP4K1 Inhibition : A study on azaindole-based compounds revealed that they can effectively inhibit MAP4K1, a serine/threonine kinase involved in T-cell receptor signaling. The compound BAY-405, derived from azaindole, demonstrated significant antitumor efficacy by enhancing T-cell immunity and overcoming immunosuppressive effects in tumor microenvironments .
  • Selectivity and Potency : Research indicates that modifications to the azaindole structure can enhance selectivity and potency against various kinases. For instance, certain derivatives showed IC50 values in the nanomolar range against specific kinases, indicating their potential as targeted cancer therapies .

Antitumor Activity

The antitumor properties of this compound derivatives have been explored through various studies:

  • Cell Line Studies : Compounds featuring the azaindole structure have been tested against multiple cancer cell lines, demonstrating significant growth inhibition. For example, a compound similar to this compound exhibited a mean GI50 value of 15.72 µM against human tumor cells .
  • Mechanisms of Action : The mechanisms by which these compounds exert their antitumor effects often involve the induction of apoptosis and inhibition of cell proliferation pathways. They may also disrupt angiogenesis, further impeding tumor growth .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is crucial for expanding its applications:

Synthetic Methods

Various synthetic routes have been developed to create functionalized azaindoles:

  • Novel Synthesis Techniques : Recent advancements include methods that avoid harsh conditions or toxic reagents, making the synthesis more efficient and environmentally friendly . This innovation allows for the production of diverse derivatives with potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the biological activity of azaindole derivatives:

  • Optimization Strategies : By systematically altering substituents on the azaindole core, researchers can enhance binding affinity to target proteins while minimizing off-target effects. These studies have led to the identification of compounds with improved pharmacokinetic profiles .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

StudyCompoundApplicationFindings
Study ABAY-405MAP4K1 InhibitorEnhanced T-cell immunity; significant antitumor effects in vivo
Study BAzaindole DerivativeAnticancer ActivityGI50 of 15.72 µM against human tumor cells; effective growth inhibition
Study CKinase InhibitorsSelectivity ProfilingIdentified potent inhibitors with nanomolar IC50 values; improved selectivity over related kinases

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights structural and electronic differences between 4-methyl-5-cyano-7-azaindoline and related azaindole derivatives:

Compound Core Structure Substituents Key Properties/Applications References
This compound 7-azaindoline 4-Me, 5-CN Kinase inhibition; synthetic precursor
4-Chloro-7-azaindole 7-azaindole 4-Cl Intermediate for drug synthesis
5-Fluoro-7-azaindole 7-azaindole 5-F Anticancer agent synthesis
1H-Pyrrolo[2,3-b]pyridine 7-azaindole (unsubstituted) None Base structure for functionalization

Key Observations :

  • The cyano group at the 5-position introduces strong electron-withdrawing effects, modulating electronic density and reactivity compared to halogenated analogs (e.g., 5-fluoro-7-azaindole) .

Comparison :

  • The cyano group in this compound requires specialized nitrile introduction strategies, whereas halogenated analogs (Cl, F) benefit from well-established electrophilic substitution protocols .
  • Functionalization at the 6-position (e.g., hydroxylation) in this compound introduces additional complexity compared to simpler halogenated derivatives .

Preparation Methods

Cyclization Dynamics

The POCl₃-mediated cyclization proceeds via nucleophilic attack of the amine on the electrophilic phosphorus center, followed by dehydration. Substituting POCl₃ with polyphosphoric acid (PPA) could reduce toxicity without compromising yield, though reaction times may increase.

Solvent and Catalyst Effects

In halogenation-cyclization methods, polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates. Catalysts such as DBU improve selectivity by deprotonating intermediates, steering the reaction toward the desired pathway.

Industrial and Environmental Considerations

Scalability remains a critical challenge for this compound synthesis. The halogenation-cyclization route stands out for its low E-factor (0.5–1.5 kg waste/kg product), making it suitable for green manufacturing. Conversely, classical methods generate stoichiometric amounts of phosphorus waste, necessitating post-treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-5-cyano-7-azaindoline, and how can regioselectivity be achieved?

  • Methodological Answer : Start with 7-azaindole derivatives as precursors. A regioselective chlorination via N-oxide intermediates can be employed, followed by palladium-catalyzed cyanation to introduce the nitrile group . Optimize reaction conditions (e.g., solvent, temperature, catalyst loading) using design-of-experiments (DoE) to maximize yield and minimize side products. Monitor reaction progress via TLC or HPLC-MS.
  • Key Data :

StepReagent/ConditionYield (%)Purity (HPLC)
ChlorinationPOCl₃, DMF, 80°C8598%
CyanationPd(OAc)₂, Zn(CN)₂, 100°C7295%

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm substitution patterns.
  • FT-IR : Identify nitrile stretching vibrations (~2200 cm⁻¹) and N-H stretches (~3400 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., H-bonding with the azaindoline core) .
    • Critical Note : Purity must exceed 95% (HPLC) for reliable data. Include solvent and temperature conditions in reporting .

Advanced Research Questions

Q. How can contradictory data in reaction mechanisms (e.g., competing pathways during cyanation) be resolved?

  • Methodological Answer : Apply kinetic and isotopic labeling studies. For example:

  • Use deuterated solvents to track proton transfer steps.
  • Conduct DFT calculations (e.g., Gaussian 16) to model transition states and identify dominant pathways .
  • Compare experimental yields with computational predictions to validate hypotheses.
    • Case Study : In Pd-catalyzed reactions, competing β-hydride elimination can reduce yields. Adding ligands (e.g., XPhos) or adjusting pH may suppress side reactions .

Q. What strategies mitigate systematic errors in quantifying this compound’s bioactivity?

  • Methodological Answer :

  • Calibration Curves : Use internal standards (e.g., deuterated analogs) to normalize LC-MS/MS data .
  • Blind Testing : Replicate assays across independent labs to identify instrument-specific biases.
  • Error Propagation Analysis : Calculate combined uncertainties (e.g., using ISO/IEC Guide 98-3) for IC₅₀ values .
    • Example Table :
Assay TypeCV (%)Detection Limit (nM)
LC-MS/MS5.20.1
Fluorescence12.310

Q. How can researchers design studies to address conflicting literature reports on the compound’s metabolic stability?

  • Methodological Answer :

  • Comparative Analysis : Test the compound under identical conditions (pH, temperature, enzyme source) as prior studies. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., hepatocyte lot variability) .
    • Key Insight : Discrepancies often arise from differences in CYP450 isoforms; specify isoform-specific activity in reports .

Data Contradiction Analysis Framework

For unresolved conflicts (e.g., solubility vs. literature values):

Replicate Experiments : Confirm raw data under original conditions.

Cross-Validation : Use orthogonal methods (e.g., NMR vs. UV-Vis for concentration).

Contextual Review : Assess whether cited studies used identical synthetic routes or analytical protocols .

Publish Negative Data : Document failed replicates to inform the field .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.